molecular formula C10H9FO2 B3068449 (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid CAS No. 515179-19-8

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

Cat. No.: B3068449
CAS No.: 515179-19-8
M. Wt: 180.17 g/mol
InChI Key: QJJWMUZHTDQZDW-BDAKNGLRSA-N
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Description

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid is a chiral cyclopropane derivative with a fluorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of (4-fluorophenyl)diazomethane with an appropriate alkene under catalytic conditions. The reaction is often catalyzed by transition metals such as rhodium or copper, which facilitate the formation of the cyclopropane ring.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common to achieve the desired product quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed:

  • Oxidation can yield ketones or carboxylic acids.
  • Reduction can produce alcohols or aldehydes.
  • Substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique optical characteristics.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds with active site residues, contributing to the compound’s overall activity.

Comparison with Similar Compounds

    (1R,2R)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid: The enantiomer of the compound, which may exhibit different biological activity.

    2-(4-Fluorophenyl)cyclopropanecarboxylic Acid: The racemic mixture, which contains both enantiomers.

    2-Phenylcyclopropanecarboxylic Acid: A similar compound without the fluorine atom, used for comparison in structure-activity relationship studies.

Uniqueness: The presence of the fluorine atom in (1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid imparts unique electronic properties, enhancing its reactivity and binding interactions. The chiral nature of the compound also allows for enantioselective studies, providing insights into the role of stereochemistry in biological activity.

Properties

IUPAC Name

(1S,2S)-2-(4-fluorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-7-3-1-6(2-4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJWMUZHTDQZDW-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 2
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 3
Reactant of Route 3
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 4
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 5
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid
Reactant of Route 6
(1S,2S)-2-(4-Fluorophenyl)cyclopropanecarboxylic Acid

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